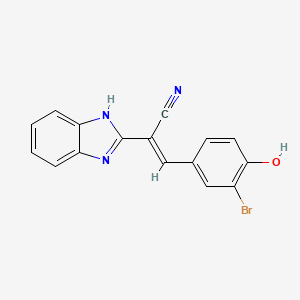![molecular formula C25H31N3O2 B5972838 2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5972838.png)
2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MQPE and has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In
科学研究应用
MQPE has shown potential in various fields of scientific research. In neuroscience, MQPE has been studied for its ability to modulate dopamine receptors, which play a crucial role in reward and motivation pathways. MQPE has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
In pharmacology, MQPE has been studied for its potential as an antipsychotic drug. It has been shown to have a high affinity for serotonin and dopamine receptors, which are targets for many antipsychotic drugs.
In medicinal chemistry, MQPE has been studied for its potential as a scaffold for the development of new drugs. Its unique structure makes it a promising candidate for the design of new drugs with improved pharmacological properties.
作用机制
The mechanism of action of MQPE is not fully understood. However, it is known to interact with dopamine and serotonin receptors in the brain. MQPE has been shown to increase dopamine release in the striatum, which is a key brain region involved in reward and motivation pathways. It has also been shown to have an affinity for serotonin receptors, which are important targets for many psychiatric drugs.
Biochemical and Physiological Effects
MQPE has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have anxiolytic and antidepressant-like effects.
实验室实验的优点和局限性
One of the main advantages of using MQPE in lab experiments is its unique structure, which makes it a promising candidate for the design of new drugs. It has also been shown to have a high affinity for dopamine and serotonin receptors, which are important targets for many psychiatric drugs.
However, there are also some limitations to using MQPE in lab experiments. It has been shown to have a narrow therapeutic window, which means that it can have toxic effects at high doses. It is also relatively expensive to synthesize, which can limit its use in large-scale studies.
未来方向
There are several future directions for MQPE research. One area of interest is the development of new drugs based on the MQPE scaffold. Researchers are also interested in further exploring the mechanism of action of MQPE and its potential applications in the treatment of psychiatric disorders. Additionally, there is a need for more studies to determine the optimal dosage and administration of MQPE in order to minimize potential side effects.
合成方法
The synthesis of MQPE involves the reaction of 2-[4-(chloromethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol with 8-methoxy-2-quinolinecarboxaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain MQPE in high purity.
属性
IUPAC Name |
2-[4-[(8-methoxyquinolin-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-30-24-9-5-8-21-10-11-22(26-25(21)24)18-27-15-16-28(23(19-27)13-17-29)14-12-20-6-3-2-4-7-20/h2-11,23,29H,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUINPJBDPAYTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN3CCN(C(C3)CCO)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(8-Methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5972815.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5972827.png)
![5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5972839.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B5972840.png)
![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)
![4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5972863.png)